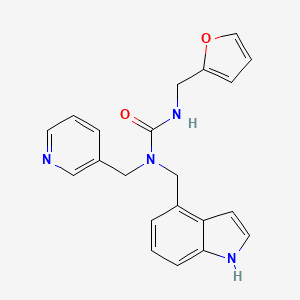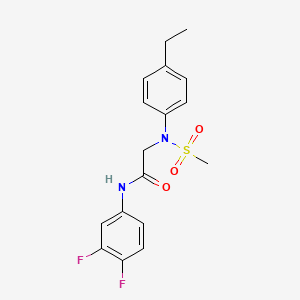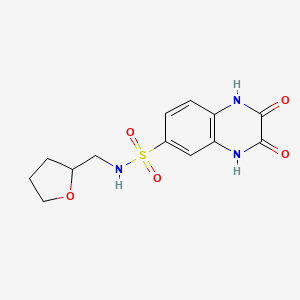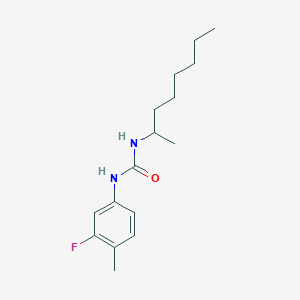
N-(5-tert-butyl-3-isoxazolyl)-N'-(2-methoxy-4-nitrophenyl)urea
Overview
Description
N-(5-tert-butyl-3-isoxazolyl)-N'-(2-methoxy-4-nitrophenyl)urea, also known as Sunitinib, is a small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs). It was first approved by the FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumor. Since then, it has been extensively studied for its potential in treating other types of cancer and other diseases.
Mechanism of Action
N-(5-tert-butyl-3-isoxazolyl)-N'-(2-methoxy-4-nitrophenyl)urea targets multiple RTKs, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-KIT). By inhibiting these receptors, N-(5-tert-butyl-3-isoxazolyl)-N'-(2-methoxy-4-nitrophenyl)urea can block the growth and spread of cancer cells and reduce the formation of new blood vessels that tumors need to grow.
Biochemical and Physiological Effects:
N-(5-tert-butyl-3-isoxazolyl)-N'-(2-methoxy-4-nitrophenyl)urea has been shown to have a variety of biochemical and physiological effects, including reducing tumor growth and metastasis, inhibiting angiogenesis, inducing apoptosis, and modulating the immune system. It has also been shown to have off-target effects on other proteins, such as carbonic anhydrase IX and XI.
Advantages and Limitations for Lab Experiments
One advantage of N-(5-tert-butyl-3-isoxazolyl)-N'-(2-methoxy-4-nitrophenyl)urea is its ability to target multiple RTKs, making it a potentially effective treatment for a variety of cancers and other diseases. However, its off-target effects can make it difficult to study the specific effects of inhibiting a particular receptor. Additionally, its high potency can make it difficult to use in in vitro experiments, as it may require high concentrations that could have non-specific effects.
Future Directions
There are several potential future directions for research on N-(5-tert-butyl-3-isoxazolyl)-N'-(2-methoxy-4-nitrophenyl)urea. One area of interest is in developing new analogs or derivatives of N-(5-tert-butyl-3-isoxazolyl)-N'-(2-methoxy-4-nitrophenyl)urea that may have improved efficacy or reduced off-target effects. Additionally, there is interest in investigating the potential of N-(5-tert-butyl-3-isoxazolyl)-N'-(2-methoxy-4-nitrophenyl)urea in combination with other drugs or therapies, such as immune checkpoint inhibitors or radiation therapy. Finally, there is ongoing research into the mechanisms of action of N-(5-tert-butyl-3-isoxazolyl)-N'-(2-methoxy-4-nitrophenyl)urea and its effects on cancer cells and the immune system.
Scientific Research Applications
N-(5-tert-butyl-3-isoxazolyl)-N'-(2-methoxy-4-nitrophenyl)urea has been extensively studied for its potential in treating various types of cancer, including renal cell carcinoma, gastrointestinal stromal tumor, and pancreatic neuroendocrine tumors. It has also been investigated for its potential in treating other diseases, such as Alzheimer's disease and pulmonary arterial hypertension.
properties
IUPAC Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(2-methoxy-4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5/c1-15(2,3)12-8-13(18-24-12)17-14(20)16-10-6-5-9(19(21)22)7-11(10)23-4/h5-8H,1-4H3,(H2,16,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNCINNNDFJKKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-(2-methoxy-4-nitrophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4762369.png)

![4-chloro-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4762385.png)
![ethyl 2-[({[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4762387.png)

![3-(2-chlorophenoxy)-7-[(2-fluorobenzyl)oxy]-4H-chromen-4-one](/img/structure/B4762406.png)
![N-(sec-butyl)-4-methoxy-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4762407.png)
![methyl ({4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B4762421.png)

![N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-phenyl-1-piperazinecarboxamide](/img/structure/B4762437.png)


![8-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4762460.png)